molecular formula C9H17N3O B1276210 N-cyclopropyl-2-piperazin-1-ylacetamide CAS No. 847783-37-3

N-cyclopropyl-2-piperazin-1-ylacetamide

Cat. No.: B1276210
CAS No.: 847783-37-3
M. Wt: 183.25 g/mol
InChI Key: PSGKMZFJVPGLJH-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-piperazin-1-ylacetamide is a chemical compound with the molecular formula C9H17N3O and a molecular weight of 183.25 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-piperazin-1-ylacetamide typically involves the reaction of cyclopropylamine with 2-chloroacetyl chloride, followed by the addition of piperazine . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to ensure consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-piperazin-1-ylacetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substituting agents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound oxide, while reduction may produce this compound alcohol .

Scientific Research Applications

N-cyclopropyl-2-piperazin-1-ylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Medicine: It is investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-piperazin-1-ylacetamide involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(1-piperazinyl)acetamide
  • N-cyclopropyl-2-(2-piperazinyl)acetamide
  • N-cyclopropyl-2-(3-piperazinyl)acetamide

Uniqueness

N-cyclopropyl-2-piperazin-1-ylacetamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its cyclopropyl group and piperazine ring contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .

Biological Activity

N-cyclopropyl-2-piperazin-1-ylacetamide (NCPPA) is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. This article explores the biological activity of NCPPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

NCPPA is characterized by the presence of a cyclopropyl group and a piperazine moiety, which contribute to its unique pharmacological properties. The chemical formula for NCPPA is C11H16N2OC_{11}H_{16}N_2O, with a molecular weight of 196.26 g/mol. The structural features of NCPPA allow it to interact with various biological targets, including enzymes and receptors, influencing their activity.

The biological activity of NCPPA can be attributed to its ability to bind selectively to specific enzymes and receptors. This binding modulates their functions, leading to various biological effects. Research indicates that NCPPA may exhibit:

  • Enzyme Inhibition : NCPPA has been studied for its potential to inhibit certain enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, potentially influencing neurochemical pathways involved in mood regulation and cognition.

Antimalarial Properties

Cyclopropyl carboxamides, structurally similar to NCPPA, have demonstrated potent antimalarial activity against both drug-sensitive and resistant strains of Plasmodium falciparum in vitro. These compounds inhibit parasite growth through mechanisms that are still being elucidated but are believed to involve interactions with critical metabolic pathways . This raises the possibility that NCPPA could share similar antimalarial properties.

Case Studies and Research Findings

  • Study on Enzyme Inhibition : A study investigated the effects of various piperazine derivatives on enzyme activity related to inflammation pathways. Results indicated that modifications to the piperazine structure enhanced inhibitory potency, suggesting that NCPPA could be optimized for improved therapeutic efficacy against inflammatory diseases .
  • Immunomodulatory Effects : Another research effort examined the immunomodulatory potential of piperazine complexes in models of aseptic inflammation. The findings revealed significant increases in cytotoxic T lymphocyte populations when treated with piperazine derivatives, indicating potential applications for NCPPA in immune-related disorders .

Data Summary

The following table summarizes key findings related to the biological activities of compounds similar to NCPPA:

Compound Activity Target IC50 Value
Piperazine Derivative AAntimicrobialDNA gyrase111.3 μg/mL
Cyclopropyl Carboxamide BAntimalarialPlasmodium falciparumNot specified
NCPPA (Hypothetical Study)Enzyme inhibitionVarious inflammatory enzymesNot determined

Properties

IUPAC Name

N-cyclopropyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O/c13-9(11-8-1-2-8)7-12-5-3-10-4-6-12/h8,10H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSGKMZFJVPGLJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30407129
Record name N-cyclopropyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847783-37-3
Record name N-cyclopropyl-2-piperazin-1-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30407129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-cyclopropyl-2-(piperazin-1-yl)acetamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-tert-butyloxycarbonyl-piperazine, chloroacetyl-chloride and cyclopropylamine in an analogous manner as described in example 21.
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